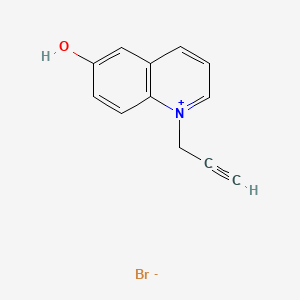
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide is a quinolinium-based compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group at the 6th position and a propynyl group at the 1st position of the quinolinium ring, along with a bromide counterion. The quinolinium core is known for its biological and pharmacological activities, making this compound a valuable subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-hydroxyquinoline, which serves as the core structure.
Alkylation: The 1-position of the quinoline ring is alkylated using propargyl bromide under basic conditions to introduce the propynyl group.
Quaternization: The resulting intermediate is then quaternized with methyl bromide to form the quinolinium salt.
The reaction conditions often involve the use of polar solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The quinolinium ring can be reduced to form dihydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve the use of halide salts in polar solvents.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinolinium salts.
科学研究应用
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, affecting their function.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
6-Hydroxyquinoline: Lacks the propynyl group but shares the hydroxyquinoline core.
1-Propynylquinolinium Bromide: Similar structure but without the hydroxy group.
Uniqueness
6-Hydroxy-1-(2-propyn-1-yl)quinolinium bromide is unique due to the combination of the hydroxy and propynyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
462059-72-9 |
|---|---|
分子式 |
C12H10BrNO |
分子量 |
264.12 g/mol |
IUPAC 名称 |
1-prop-2-ynylquinolin-1-ium-6-ol;bromide |
InChI |
InChI=1S/C12H9NO.BrH/c1-2-7-13-8-3-4-10-9-11(14)5-6-12(10)13;/h1,3-6,8-9H,7H2;1H |
InChI 键 |
DYEZTDHQWSACAZ-UHFFFAOYSA-N |
规范 SMILES |
C#CC[N+]1=CC=CC2=C1C=CC(=C2)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















